molecular formula C51H70N10O12S2 B10774572 Sandostatine CAS No. 760176-26-9

Sandostatine

Katalognummer: B10774572
CAS-Nummer: 760176-26-9
Molekulargewicht: 1079.3 g/mol
InChI-Schlüssel: XQEJFZYLWPSJOV-XJQYZYIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sandostatine, also known as octreotide, is a synthetic octapeptide that mimics the natural hormone somatostatin. It is a potent inhibitor of growth hormone, glucagon, and insulin. This compound is primarily used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sandostatine is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: The industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation at the methionine residue, which can be catalyzed by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of disulfide bonds within the peptide can be achieved using reducing agents like dithiothreitol (DTT).

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and arginine residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol, neutral pH.

    Substitution: Various alkylating agents under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Treatment of Acromegaly

Overview : Acromegaly is a disorder caused by excess growth hormone, often due to pituitary tumors. Sandostatine is used to lower growth hormone levels and manage symptoms.

Clinical Efficacy :

  • This compound LAR (long-acting release) has shown significant efficacy in controlling growth hormone levels in acromegalic patients.
  • A study indicated that 83% to 97% of patients achieved growth hormone levels below 5 ng/mL after treatment with this compound LAR Depot .
Dosage Percentage of Patients with GH < 5 ng/mL Duration of Effectiveness
20 mg83%Up to 4 weeks
30 mg97%Over 6 weeks

Management of Neuroendocrine Tumors

Overview : this compound is particularly effective in treating symptoms associated with neuroendocrine tumors, such as carcinoid syndrome and vasoactive intestinal peptide-secreting tumors.

Clinical Findings :

  • This compound significantly reduces severe diarrhea and flushing associated with metastatic carcinoid tumors.
  • In a clinical trial comparing this compound to oral opiates for chemotherapy-induced diarrhea, this compound demonstrated a complete resolution rate of 61% compared to only 14% for diphenoxylate .
Condition Treatment Efficacy (%) Comparison Group (%)
Severe Diarrhea (Carcinoid)61%14% (Diphenoxylate)
Flushing (Carcinoid Syndrome)Significant ImprovementNot specified

Control of Chemotherapy-Induced Diarrhea

Overview : Chemotherapy often leads to debilitating diarrhea, which can severely impact patients' quality of life.

Research Insights :

  • A study showed that this compound effectively resolved grades 3 and 4 diarrhea in a significant percentage of patients undergoing chemotherapy .
  • The STOP trial assessed the efficacy of different doses (30 mg vs. 40 mg) of this compound LAR and found that higher doses resulted in better outcomes for managing chemotherapy-induced diarrhea.

Case Study: Acromegaly Management

A multicenter study involving acromegalic patients treated with this compound LAR showed sustained suppression of growth hormone levels over a year. Patients receiving the drug reported significant improvements in symptoms related to acromegaly, including reduced headaches and joint pain .

Case Study: Neuroendocrine Tumors

In a cohort of patients with metastatic carcinoid tumors treated with this compound, significant reductions in flushing episodes were documented alongside improvements in quality of life measures. The long-term follow-up indicated sustained benefits with continued treatment .

Wirkmechanismus

Sandostatine exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding inhibits the release of growth hormone, glucagon, and insulin. The inhibition occurs through the activation of G-protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate (cAMP) levels and reduced calcium influx .

Vergleich Mit ähnlichen Verbindungen

    Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used for Cushing’s disease and acromegaly.

Comparison:

    Lanreotide: Similar in function to Sandostatine but has a longer half-life, allowing for less frequent dosing.

    Pasireotide: Binds to a wider range of somatostatin receptors, offering potential benefits in conditions where multiple receptor subtypes are involved.

Uniqueness of this compound: this compound is unique due to its well-established efficacy and safety profile, extensive clinical use, and availability in both immediate-release and long-acting formulations .

Biologische Aktivität

Sandostatine, also known as octreotide, is a synthetic analog of somatostatin, a peptide hormone that regulates various physiological functions including the inhibition of growth hormone (GH) secretion. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, clinical applications, and recent research findings.

This compound exerts its biological effects primarily through high-affinity binding to five G-protein-coupled somatostatin receptors (SSTR1-5). The binding affinity varies among these receptors, influencing its pharmacological profile. For instance, studies have shown that this compound has a preferential binding affinity for SSTR2 and SSTR5 compared to other receptors, which is crucial for its therapeutic effects in conditions such as acromegaly and neuroendocrine tumors .

Pharmacodynamics

The pharmacodynamics of this compound reveal its ability to inhibit GH secretion effectively. Unlike natural somatostatin, this compound shows a longer half-life and reduced rebound hypersecretion of hormones. In patients with acromegaly, this compound significantly lowers serum GH and insulin-like growth factor 1 (IGF-1) levels, alleviating symptoms such as headaches and fatigue .

Key Pharmacodynamic Properties

Parameter Value
Half-life2-3 minutes in plasma
Peak serum concentrationVaries with dosage
Steady-state concentration (after multiple doses)1557-3928 ng/L depending on dosage

Clinical Applications

This compound is primarily used in the management of:

  • Acromegaly : It reduces GH levels and alleviates symptoms.
  • Neuroendocrine Tumors : It helps control symptoms associated with hormone-secreting tumors.
  • Pancreatic Fistulas : It reduces pancreatic secretions, aiding in the management of fistulas .

Case Studies

  • Acromegaly Management : A study involving patients with GH-secreting pituitary adenomas showed that treatment with this compound resulted in a significant reduction in GH levels and improved quality of life indicators over 12 months .
  • Neuroendocrine Tumors : In patients with carcinoid syndrome, multiple injections of this compound led to a marked decrease in flushing episodes and diarrhea, demonstrating its effectiveness in symptom control .

Research Findings

Recent studies have focused on enhancing the efficacy and stability of this compound analogs through structural modifications. For example:

  • Lanthionine-bridged Analog : A modified version showed increased receptor binding selectivity and stability compared to this compound itself. This analog exhibited a longer half-life and maintained effective inhibition of GH secretion .
  • Stereochemical Modifications : Research indicates that specific stereochemical alterations at certain positions enhance binding affinity to SSTRs, which could lead to the development of more effective therapeutic agents .

Eigenschaften

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJFZYLWPSJOV-XJQYZYIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H70N10O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83150-76-9 (Parent)
Record name Octreotide acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601027489
Record name L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79517-01-4, 760176-26-9
Record name Octreotide acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.